2-Chloroquinoline-3,4-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroquinoline-3,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-9-8(12)7(11)5-3-1-2-4-6(5)13-9/h1-4H,12H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KERSAFJGNOGGQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=N2)Cl)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40619711 | |
| Record name | 2-Chloroquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132521-68-7 | |
| Record name | 2-Chloro-3,4-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132521-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloroquinoline-3,4-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40619711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Elucidation of Synthetic Transformations Involving 2 Chloroquinoline 3,4 Diamine
Proposed Reaction Mechanisms for Quinoline (B57606) Ring Formation
The synthesis of the quinoline ring system can be achieved through various methods, each with its own mechanistic pathway. Classical methods like the Skraup, Combes, and Friedländer syntheses provide the foundational routes to quinoline and its derivatives. iipseries.orgorientjchem.org
The Skraup synthesis involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol (B35011), an oxidizing agent like nitrobenzene (B124822), and sulfuric acid. The mechanism begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org This is followed by a Michael addition of the aniline to the acrolein. Subsequent electrophilic cyclization of the resulting intermediate, followed by dehydration and oxidation, yields the quinoline ring. iipseries.org
The Combes synthesis utilizes the reaction of an aniline with a β-diketone in the presence of an acid catalyst. The initial step is the formation of an enamine from the aniline and one of the ketone groups. iipseries.org This is followed by an intramolecular electrophilic cyclization onto the aromatic ring, and subsequent dehydration leads to the formation of the quinoline derivative. iipseries.org
The Friedländer synthesis involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. orientjchem.org The mechanism proceeds through the formation of an enamine or enolate, which then undergoes an intramolecular cyclization and dehydration to form the quinoline ring system. orientjchem.org
More contemporary methods often employ metal-catalyzed reactions. For instance, a palladium-catalyzed domino reaction of benzimidoyl chlorides with 1,6-enynes provides a route to quinoline derivatives through Sonogashira coupling followed by cyclization. organic-chemistry.org Another approach involves the zirconocene-catalyzed Michael addition of o-aminothiophenol to a 1,3-ynone, followed by cyclization and desulfurization to yield quinolines. rsc.org
Mechanistic Pathways of Functionalization Reactions on Quinoline Derivatives
Once the quinoline scaffold is formed, further functionalization is often necessary to introduce desired chemical properties. The following subsections detail the mechanisms of several key functionalization reactions.
Vilsmeier-Haack Reaction Mechanism for 2-Chloroquinoline-3-carbaldehyde (B1585622)
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds, and it is instrumental in the synthesis of 2-chloroquinoline-3-carbaldehyde from N-arylacetamides. researchgate.netchemijournal.com The reaction utilizes the Vilsmeier reagent, which is formed from the reaction of a substituted amide, typically N,N-dimethylformamide (DMF), with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). rsc.orgnih.gov
The mechanism commences with the attack of the carbonyl oxygen of DMF on the phosphorus atom of POCl₃, leading to the formation of a chloroiminium ion, also known as the Vilsmeier reagent. rsc.org The N-arylacetamide then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent cyclization and elimination of a proton and a water molecule lead to the formation of the 2-chloroquinoline-3-carbaldehyde. rsc.org The reaction is typically carried out at elevated temperatures, and the product precipitates upon pouring the reaction mixture into ice water. nih.gov
| Reagent/Step | Description |
| Vilsmeier Reagent Formation | Reaction of DMF with POCl₃ to form the electrophilic chloroiminium ion. rsc.org |
| Nucleophilic Attack | The enol form of the N-arylacetamide attacks the Vilsmeier reagent. |
| Cyclization | Intramolecular electrophilic attack on the aromatic ring. |
| Aromatization & Formylation | Elimination of water and subsequent formylation at the 3-position. |
| Workup | Quenching with ice water to precipitate the product. |
Nucleophilic Substitution Reactions on the Chloro- and Amino Positions
The chloro and amino groups on the quinoline ring are susceptible to nucleophilic substitution reactions, allowing for a wide range of derivatives to be synthesized. The reactivity of these positions is influenced by the electronic properties of the quinoline ring and the nature of the nucleophile. nih.govmdpi.com
The chlorine atom at the C2 position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the nitrogen atom in the ring. This facilitates the displacement of the chloride ion by various nucleophiles such as amines, thiols, and alkoxides. mdpi.comresearchgate.net For instance, reaction with N-methylpiperazine in the presence of a base like potassium carbonate leads to the substitution of the chloro group. nih.gov Similarly, treatment with sodium azide (B81097) can introduce an azido (B1232118) group, which can be a precursor for other functional groups. mdpi.com
The amino group at the C4 position can also undergo nucleophilic substitution, although it is generally less reactive than the C2-chloro group. The reactivity can be enhanced by the presence of activating groups on the quinoline ring. nih.govacs.org Studies have shown that the presence of a 7-chloro group is a requirement for certain biological activities, highlighting the importance of substitution patterns. nih.govacs.org The basic amino side chain is often crucial for the accumulation of the drug in the target parasite's food vacuole. nih.govacs.org
Condensation and Cyclization Mechanisms in Diamine Formation
The formation of a diamine at positions 3 and 4 of the quinoline ring often involves a condensation reaction followed by a cyclization step. For example, the synthesis of pyrazolo[3,4-b]quinolines can be achieved through the condensation of 2-chloroquinoline-3-carbaldehyde with hydrazine (B178648) hydrate (B1144303). nih.gov This initially forms a hydrazone, which can then undergo intramolecular cyclization.
In a related transformation, heating 2-chloroquinoline-3-carbaldehyde with formamide (B127407) and formic acid results in the formation of a fused pyrrolo[3,4-b]quinolin-3-one. The proposed mechanism involves the initial addition of the amino group of formamide to the aldehyde, followed by condensation to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. Subsequent elimination of an HCl molecule from this intermediate leads to the cyclized product. nih.gov
The synthesis of pyrimido[4,5-b]quinolines can be achieved by the cyclization of 2-chloroquinoline-3-carbonitriles with guanidine (B92328) hydrochloride. rsc.org This reaction is catalyzed by a base, such as potassium tert-butoxide, and proceeds rapidly to give the desired products in good yields. rsc.org The mechanism involves the nucleophilic attack of guanidine on the nitrile carbon, followed by intramolecular cyclization and tautomerization.
Michael Addition and Knoevenagel Condensation in Quinoline Derivatization
Michael addition and Knoevenagel condensation are important carbon-carbon bond-forming reactions that are utilized in the derivatization of quinolines. The Michael addition involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netsioc-journal.cn In the context of quinoline chemistry, a common Michael acceptor is a chalcone (B49325) derived from 2-chloroquinoline-3-carbaldehyde. nih.gov The reaction of this chalcone with a nucleophile, such as an enamine, can lead to the formation of more complex heterocyclic systems. rsc.org
The Knoevenagel condensation is the reaction of an aldehyde or ketone with an active hydrogen compound in the presence of a basic catalyst. wikipedia.org This reaction is frequently used to introduce a new substituent at the 3-position of the quinoline ring. For example, the condensation of 2-chloroquinoline-3-carbaldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or ethyl cyanoacetate, leads to the formation of a new α,β-unsaturated system. rsc.orgekb.eg The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration yields the final product. wikipedia.org
| Reaction | Key Features |
| Michael Addition | 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. researchgate.net |
| Knoevenagel Condensation | Condensation of an aldehyde with an active methylene compound, catalyzed by a weak base. wikipedia.org |
Intramolecular Cyclization Processes
Intramolecular cyclization is a key step in the synthesis of many fused heterocyclic systems containing a quinoline ring. bohrium.com These reactions often involve the formation of a new ring by the reaction of two functional groups within the same molecule.
One example is the palladium-catalyzed intramolecular cyclization of o-phenylenediamine (B120857) with substituted 2-chloro-5-(2-methylquinoline-4-yl)benzaldehyde to form quinolin-fused benzo[d]azeto[1,2-a]benzimidazole analogues. bohrium.com This reaction proceeds through a Pd-mediated simultaneous C-H and C-X bond activation. bohrium.com
Another strategy involves the radical cyclization of an enamide. For instance, the sequential treatment of an N-alkylated product with AIBN and (Me₃Si)₃SiH can induce a radical cyclization to form complex polycyclic structures. mdpi.com
The synthesis of pyrimido[4,5-b]quinolines can also be achieved via intramolecular cyclization of 2,4-diamino-6-chloro-pyrimidine-5-carbaldehydes under microwave irradiation. rsc.org Furthermore, the reaction of 2-chloroquinoline-3-carbonitriles with guanidine hydrochloride in the presence of a base leads to a rapid cyclization to form 2-amino-3H-pyrimido[4,5-b]quinolin-4-ones. rsc.org
Kinetic Studies of Synthetic Routes
Kinetic studies are fundamental to understanding reaction mechanisms, providing quantitative data on reaction rates, the influence of reactant concentrations, and the effects of catalysts. For synthetic routes leading to or involving quinoline derivatives, kinetic analyses help to identify rate-determining steps and optimize reaction conditions.
In the context of forming quinoline-based heterocyclic systems, the reactions of 2-chloroquinoline (B121035) precursors are often the focus of mechanistic investigation. For instance, the Vilsmeier-Haack reaction, a common method to produce 2-chloro-3-formylquinolines from acetanilides, has been shown to follow second-order kinetics. researchgate.net The rate of this reaction is dependent on the concentrations of both the Vilsmeier reagent and the acetanilide (B955) substrate, with the reaction between these two species being the rate-determining step. researchgate.net
Furthermore, studies on the nucleophilic substitution reactions of chloroquinolines with various nucleophiles, such as piperidine, have been conducted to understand their reactivity. researchgate.net These studies reveal that the reactivity of the quinoline ring is influenced by the position of the chloro substituent and the nature of the solvent. researchgate.net For example, 2-chloroquinoline generally exhibits higher reactivity towards methoxide (B1231860) ions compared to 4-chloroquinoline (B167314). researchgate.net Such kinetic data, while not specific to 2-chloroquinoline-3,4-diamine, provides a foundational understanding of the reactivity of the chloroquinoline scaffold which is essential for designing and controlling synthetic transformations.
The progress of complex catalytic reactions, which are often employed in the synthesis of heterocyclic compounds, can be effectively analyzed using Reaction Progress Kinetic Analysis. This methodology utilizes in-situ measurements to build a comprehensive picture of the reaction's behavior from a minimal set of experiments, helping to elucidate the driving forces and distinguish between different mechanistic models. nih.gov
Transition State Analysis and Reaction Energetics
The study investigated the reaction mechanism for the synthesis of quinoline-fused benzodiazapines using the DFT/B3LYP/6-31G(d) method. researchgate.net The analysis of conceptual DFT reactivity indices classified the reactants, indicating a polar reaction mechanism. researchgate.net The calculations predicted the most reactive sites, which aligned with the experimentally observed products. researchgate.net
The energetic analysis revealed that the nature of the substituent on the phenylenediamine ring has a remarkable effect on the thermodynamics and kinetics of the reaction. researchgate.net The formation of the diazepine (B8756704) ring system (where the nucleophile is o-phenylenediamine) was found to be the most stable, and its cyclization was the easiest compared to oxygen- or sulfur-containing analogues. researchgate.net An Activation Strain Model/Energy Decomposition Analysis (ASM/EDA) indicated that orbital and electrostatic interactions are the primary factors favoring the reaction with the diamine. researchgate.net
The topological analysis of the Electron Localization Function (ELF) of the structures along the reaction path suggested a non-concerted, two-step mechanism for the cyclization. researchgate.net
Table 1: Calculated Thermodynamic Data for the Condensation Reaction (Data derived from a study on the reaction of 2-chloro-3-formylquinoline with o-phenylenediamine, an analogue system)
| Product Type | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |
| Benzoxazepine | -13.0 | 2.5 | -13.7 |
| Benzothiazepine | -10.3 | 3.5 | -11.3 |
| Benzodiazepine (B76468) | -24.8 | 3.3 | -25.8 |
This interactive data table is based on computational findings for an analogous reaction system and illustrates the thermodynamic favorability of forming the diazepine structure. researchgate.net
Table 2: Calculated Activation Energies for the Cyclization Step (Data derived from a study on the reaction of 2-chloro-3-formylquinoline with o-phenylenediamine, an analogue system)
| Cyclization to Form | Activation Energy (ΔG‡) (kcal/mol) |
| Benzoxazepine | 36.5 |
| Benzothiazepine | 37.1 |
| Benzodiazepine | 33.7 |
This interactive data table showcases the computationally determined activation energies, indicating that the formation of the benzodiazepine ring has the lowest kinetic barrier among the analogues studied. researchgate.net
These computational results provide a robust model for understanding the mechanistic details of transformations that this compound would likely undergo, particularly in intramolecular cyclizations to form more complex heterocyclic systems.
Derivatization and Synthetic Utility in Complex Chemical Systems
2-Chloroquinoline-3,4-diamine as a Synthetic Building Block
This compound is a key intermediate in the synthesis of various polycyclic and heterocyclic compounds. Its utility stems from the presence of multiple reactive sites that can be selectively targeted to build intricate molecular architectures. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the adjacent 3- and 4-amino groups can readily undergo condensation and cyclization reactions. This dual reactivity allows for the construction of fused ring systems, such as imidazo[4,5-c]quinolines and pyrazino[2,3-c]quinolines.
For instance, the reaction of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine with triethyl orthoformate leads to the formation of imidazo[4,5-c]quinoline derivatives with a 65% yield. This precursor, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, is synthesized from 2,4-dihydroxyquinoline in a three-step process involving nitration, chlorination, and amination. The reduction of the nitro group to an amine, yielding 2-chloro-N⁴-isobutylquinoline-3,4-diamine, is achieved with an 87% yield via a Bechamp reduction.
The versatility of this building block is further demonstrated in its use for creating quinoline-fused benzo[d]azeto[1,2-a]benzimidazole analogues. These complex structures are synthesized from o-phenylenediamine (B120857) and substituted 2-chloro-5-(2-methylquinoline-4-yl)benzaldehyde through a palladium-mediated intramolecular cyclization. bohrium.com This highlights the compound's role in advanced, metal-catalyzed multicomponent reactions.
Reactions Involving the Amine Functionalities
The two amine groups of this compound are primary sites for a variety of chemical modifications, including acylation, alkylation, Schiff base formation, and cycloaddition reactions. These transformations are fundamental to the construction of a wide array of fused heterocyclic systems with potential biological activities.
Acylation and Alkylation Reactions
The amine groups of quinoline (B57606) derivatives can be readily acylated and alkylated to introduce new functional groups and build more complex structures. For example, in the synthesis of certain imidazo[4,5-c]quinoline derivatives, alkylation of a mono-substituted 2-aminoquinoline (B145021) derivative is achieved by treating it with an alkylating halide agent and sodium hydride in a suitable solvent like acetonitrile, THF, MTHF, or DMF. google.com The reaction conditions, including temperature, can be adjusted based on the reactivity of the substrate. google.com
While direct acylation and alkylation data for this compound is not extensively detailed in the provided context, the reactivity of the amine groups is evident from their participation in other transformations. For instance, the formation of carbamoyl-benzamide derivatives from 1H-pyrazolo[3,4-b]quinolin-3-amine (a related compound) involves the addition of the amino group to an imino carbonyl, showcasing its nucleophilic character. rsc.org
Schiff Base Formation and Subsequent Annulation
Schiff base formation is a powerful reaction for extending the molecular framework of this compound and its derivatives. The condensation of the amine functionalities with aldehydes or ketones yields imines (Schiff bases), which can then undergo subsequent intramolecular cyclization (annulation) to form fused heterocyclic rings.
A variety of Schiff bases have been synthesized from 2-chloro-3-formylquinoline (a precursor to the diamine) by reacting it with different primary amines. evitachem.comekb.eg For example, condensation with various anilines produces N-[(2-chloroquinolin-3-yl)methylene]benzenamines, which have been investigated for their antimalarial activity. evitachem.com Similarly, reaction with p-toluidine (B81030) yields derivatives with potential as anti-HIV-1 reverse transcriptase inhibitors. evitachem.com The general procedure for synthesizing these Schiff bases involves reacting the substituted 2-chloro-3-formylquinoline with the appropriate amine in absolute ethanol (B145695), often with a catalytic amount of acetic acid. ajgreenchem.com
These Schiff bases are valuable intermediates for annulation reactions. For instance, intramolecular cyclization of a Schiff base formed from 2-chloro-6-methoxyquinoline-3-carbaldehyde (B1361333) and phenyl hydrazine (B178648), upon heating in nitrobenzene (B124822) with a catalytic amount of pyridine, affords a 6-methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline. rsc.org This demonstrates the utility of Schiff base formation followed by annulation in constructing complex fused systems.
Cycloaddition Reactions for Fused Heterocycles
Cycloaddition reactions involving the amine functionalities of this compound and its derivatives provide a direct route to various fused heterocyclic systems. These reactions are crucial for synthesizing compounds with potential pharmaceutical applications.
A notable example is the synthesis of 1,2,4-triazolo[4,3-a]quinolines. nih.gov The reaction of 2-chloroquinoline-3-carbonitrile (B1354263) with hydrazine hydrate (B1144303) leads to the formation of a pyrimidine (B1678525) ring fused to the quinoline core. bohrium.com Furthermore, the reaction of 2-chloroquinoline-3-carbaldehydes with sodium azide (B81097) in acetic acid yields tetrazolo[1,5-a]quinoline-4-carbaldehydes. rsc.org
Palladium-catalyzed cycloaddition reactions have also been employed to create novel quinoline-fused benzo[d]azeto[1,2-a]benzimidazole analogues. bohrium.com This process involves the reaction of o-phenylenediamine with substituted 2-chloro-5-(2-methylquinoline-4-yl) benzaldehyde, demonstrating a sophisticated application of cycloaddition in heterocyclic synthesis. bohrium.com
Transformations at the Chloro Substituent
The chloro group at the 2-position of the quinoline ring is a key reactive handle that allows for a variety of transformations, most notably nucleophilic displacement reactions. This reactivity is fundamental to the introduction of diverse substituents and the construction of further fused ring systems.
Nucleophilic Displacement Reactions
The chlorine atom at the C2 position of the quinoline nucleus is susceptible to nucleophilic substitution, a reaction that has been widely exploited in the synthesis of various quinoline derivatives. There are known differences in the reactivity of 2-chloro- and 4-chloroquinoline (B167314) in nucleophilic substitution reactions, with 2-chloroquinoline (B121035) showing higher reactivity towards methoxide (B1231860) ions. researchgate.net
In the context of this compound and its precursors, nucleophilic displacement is a common strategy. For example, the synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine involves the reaction of a dichloro intermediate with isobutylamine, where one of the chloro groups is displaced by the amine. Similarly, the reaction of 4,7-dichloroquinoline (B193633) with alkyldiamines under reflux conditions induces nucleophilic aromatic substitution (SₙAr) to form 4-amino intermediates.
The displacement of the chloro group can also be the final step in the formation of complex heterocyclic systems. For instance, in a one-pot Ugi metal-free intramolecular bisannulation reaction, after the initial formation of an adduct, an intramolecular nucleophilic substitution of the chloro group leads to the formation of spiro[isoindoline-1,3′-pyrrolo[2,3-b]quinoline]-2′,3(1′H)-diones. frontiersin.org This highlights the importance of the chloro substituent as a leaving group in the final ring-closing step of complex reaction cascades.
Cross-Coupling Methodologies
The chloro group at the C2 position of the quinoline ring is amenable to displacement via transition metal-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. nih.gov Palladium-catalyzed reactions are particularly prominent in the functionalization of chloroquinolines. nih.gov
The Sonogashira coupling, which forges a C(sp²)–C(sp) bond, has been effectively applied to 2-chloroquinoline derivatives. researchgate.netresearchgate.net This reaction typically involves coupling a terminal alkyne with the 2-chloroquinoline scaffold in the presence of a palladium catalyst, such as [PdCl₂(PPh₃)₂], and a copper(I) co-catalyst, often CuI. researchgate.netresearchgate.net The reaction is generally carried out in a solvent like anhydrous DMF or THF with an amine base. researchgate.netresearchgate.net An efficient and cost-effective protocol for the C(sp²)–C(sp) cross-coupling of 3-chalcone-2-chloroquinoline with terminal alkynes has been developed using a Cu(I) mediated system, highlighting the adaptability of these methods. researchgate.net
Beyond alkynylation, other palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings, represent viable strategies for introducing aryl, heteroaryl, and amino substituents at the C2 position. nih.govtcichemicals.com The regioselective activation of polyhalogenated quinazolines in palladium-catalyzed couplings has been extensively studied, providing a framework for the sequential functionalization of related heterocyclic systems. nih.gov These methodologies allow for the systematic modification of the quinoline core, enabling the synthesis of targeted molecules with diverse functionalities. nih.gov
Table 1: Examples of Cross-Coupling Reactions with 2-Chloroquinoline Derivatives
| Coupling Type | Reactant | Catalyst/Co-catalyst | Product Type | Reference |
|---|---|---|---|---|
| Sonogashira | Terminal Alkyne | [PdCl₂(PPh₃)₂] / CuI | 2-Alkynyl-quinoline | researchgate.net |
| Sonogashira | Terminal Alkyne | Cu(I) mediated | 2-Alkynyl-3-chalcone-quinoline | researchgate.net |
| Suzuki | Arylboronic Acid | Pd(OAc)₂ / Ph₃P | 2-Aryl-quinazoline* | nih.gov |
| Buchwald-Hartwig | Amine | Palladium / Phosphine Ligand | C(sp²)-N Coupled Product | tcichemicals.com |
Note: The reference describes reactions on the related 2,4,7-trichloroquinazoline (B1295576) scaffold, demonstrating the principle of regioselective Suzuki coupling at the C2/C4 positions.
Construction of Fused and Bridged Quinoline Systems
The diamino functionality of this compound is a key feature that enables its use as a precursor for the synthesis of various fused heterocyclic systems. The adjacent amino groups can react with a range of bifunctional reagents to construct five- or six-membered rings, leading to polycyclic structures with potential biological and material applications.
Pyrazolo[3,4-b]quinoline Synthesis
The synthesis of the pyrazolo[3,4-b]quinoline scaffold, a core structure in compounds with interesting pharmacological properties, can be effectively achieved using 2-chloroquinoline derivatives. mdpi.com A common strategy involves the transformation of a 2-chloroquinoline-3-carbaldehyde (B1585622) into a 2-chloroquinoline-3-carbonitrile. rsc.orgnih.gov This nitrile derivative undergoes a cycloaddition reaction with hydrazine hydrate to yield 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.orgnih.gov
An alternative pathway involves the direct condensation of a 2-chloroquinoline-3-carbaldehyde derivative with a hydrazine, such as phenylhydrazine, to form a Schiff base intermediate. rsc.orgnih.gov This intermediate can then undergo intramolecular cyclization upon heating, often in a high-boiling solvent like nitrobenzene with a catalytic amount of pyridine, to afford the corresponding 1-substituted-1H-pyrazolo[3,4-b]quinoline. rsc.orgnih.gov
The versatility of this synthetic approach is demonstrated by the use of various substituted quinolines and hydrazines to produce a library of pyrazolo[3,4-b]quinoline derivatives. rroij.commdpi.com Friedländer condensation is another major synthetic route to this scaffold, although it typically starts from 2-aminobenzaldehyde (B1207257) derivatives and pyrazolones. mdpi.comuj.edu.pl
Table 2: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives
| Starting Material | Reagent(s) | Key Step | Product | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbonitrile | Hydrazine hydrate | Cycloaddition | 1H-Pyrazolo[3,4-b]quinolin-3-amine | rsc.orgnih.gov |
| 2-Chloro-6-methoxyquinoline-3-carbaldehyde | Phenyl hydrazine, then heat in nitrobenzene/pyridine | Schiff base formation and intramolecular cyclization | 6-Methoxy-1-phenyl-1H-pyrazolo[3,4-b]quinoline | rsc.orgnih.gov |
| 2-Oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile | Hydrazine hydrate | Cyclization via elimination of water | 3-Amino-5,6,7,8-tetrahydro-4-phenyl-1H-pyrazolo[3,4-b]quinoline | mdpi.com |
| 2-Chloro-3-formyl quinoline | Hydrazine hydrate, triethylamine | Cyclization | Pyrazolo[3,4-b]quinoline | rroij.com |
Pyrrolo[3,4-b]quinolinone Formation
The synthesis of fused pyrrolo[3,4-b]quinolinone systems can be achieved from 2-chloroquinoline-3-carbaldehyde. rsc.orgnih.gov A specific method involves heating the quinoline aldehyde with formamide (B127407) and formic acid in an ethanol solvent. rsc.orgnih.gov This reaction yields the fused cyclic product, 1,2-dihydro-3H-pyrrolo[3,4-b]quinolin-3-one. rsc.orgnih.gov
The proposed mechanism for this transformation begins with the nucleophilic addition of the amino group of formamide to the electrophilic carbonyl carbon of the aldehyde on the quinoline. rsc.orgnih.gov This is followed by a condensation step to form an N-((2-chloroquinolin-3-yl)methylene)formamide intermediate. rsc.orgnih.gov The final step is an intramolecular cyclization driven by the elimination of an HCl molecule, which results in the formation of the target pyrrolo[3,4-b]quinolinone. rsc.orgnih.gov This reaction provides a direct route to this specific tricyclic system from a readily available starting material. rsc.orgnih.gov
Imidazoloquinoline Derivative Synthesis
The synthesis of imidazolo[4,5-c]quinoline derivatives leverages the 1,2-diamine functionality present in precursors like this compound. nih.govcymitquimica.com The general and most direct method involves the cyclocondensation of the diamine with a one-carbon electrophile. This can be achieved by reacting the diamine with various reagents such as aldehydes or carboxylic acids (or their derivatives like orthoesters or acid chlorides) under appropriate conditions.
For instance, reacting a quinoline-3,4-diamine (B1585804) with an aldehyde will initially form a Schiff base with one of the amino groups, which then undergoes intramolecular cyclization and subsequent oxidation (or aromatization) to yield the fused imidazoloquinoline system. The synthesis of C2-substituted imidazoquinolines has been explored, where the substituent at the 2-position of the resulting imidazole (B134444) ring is determined by the nature of the aldehyde or carboxylic acid derivative used in the cyclization step. nih.gov While some synthetic procedures start with a nitro-amino quinoline that is subsequently reduced to the diamine in situ, the core principle remains the ring-closure reaction across the C3 and C4 amino groups. nih.gov
Thiazolidinone and Azetidinone Scaffolds
The 2-chloroquinoline-3-carbaldehyde moiety serves as a versatile starting point for the synthesis of quinoline-appended heterocyclic scaffolds, including thiazolidinones and azetidinones, which are classes of compounds with significant pharmacological interest. scholarsresearchlibrary.comresearchgate.net
The construction of quinolinyl-thiazolidinones is often accomplished through a one-pot, multi-component reaction. nih.govnih.gov This typically involves the condensation of a 2-chloro-3-formylquinoline, a substituted aniline (B41778), and 2-mercaptoacetic acid (thioglycolic acid). nih.govnih.gov The reaction can be performed solvent-free or in various solvents, with catalysts such as β-cyclodextrin-SO₃H being used to improve efficiency. nih.govnih.gov The process involves the initial formation of a Schiff base between the quinoline aldehyde and the aniline, followed by cyclization with thioglycolic acid to form the 4-thiazolidinone (B1220212) ring. nih.gov
The synthesis of quinoline-based 2-azetidinones follows a two-step process. scholarsresearchlibrary.comscribd.com First, a Schiff base intermediate is prepared by the condensation of 2-chloroquinoline-3-carbaldehyde with a substituted amine. scholarsresearchlibrary.comscribd.com In the second step, the Schiff base undergoes a [2+2] cycloaddition reaction with chloroacetyl chloride in the presence of a base like triethylamine. scholarsresearchlibrary.comscribd.com This reaction, known as the Staudinger synthesis, yields the corresponding 2-azetidinone (β-lactam) ring fused to the quinoline system. scholarsresearchlibrary.comscribd.com
Table 3: Synthesis of Quinoline-Based Thiazolidinone and Azetidinone Scaffolds
| Scaffold | Starting Material | Reagents | Key Reaction | Reference |
|---|---|---|---|---|
| Thiazolidinone | 2-Chloro-3-formylquinoline | Substituted aniline, 2-mercaptoacetic acid | Multi-component condensation/cyclization | nih.govnih.gov |
| Azetidinone | 2-Chloroquinoline-3-carbaldehyde | Substituted amine, then chloroacetyl chloride | Schiff base formation, then [2+2] cycloaddition | scholarsresearchlibrary.comscribd.com |
Pyranoquinoline Derivatives
Pyranoquinoline derivatives, which are present in numerous biologically active compounds, can be synthesized using 2-chloroquinoline-3-carbaldehydes as key electrophiles. bohrium.comnih.gov A prevalent synthetic route involves a Knoevenagel condensation between the 2-chloroquinoline-3-carbaldehyde and an active methylene (B1212753) compound. scielo.br
In one approach, the reaction of a 2-chloroquinoline-3-carbaldehyde derivative with dimedone in refluxing acetonitrile, catalyzed by KF-Al₂O₃, yields pyrano[2,3-b]quinolines. scielo.br The proposed mechanism starts with the Knoevenagel condensation to form an intermediate, which then undergoes an intramolecular addition-elimination reaction to close the pyran ring. scielo.br
Multicomponent reactions provide an efficient one-pot strategy for constructing more complex pyranoquinoline systems. rsc.orgresearchgate.net For example, substituted 2-chloro-3-formylquinolines can react with compounds like 6-amino-pyrimidine-2,4(1H,3H)-diones and 5-methyl-2,4-dihydro-3H-pyrazol-3-one in the presence of L-proline as a catalyst to form dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-diones. rsc.org The use of various catalysts, including nano cobalt ferrite (B1171679) and different solvents, has been optimized to improve reaction yields and promote green chemistry principles. nih.govpnrjournal.com
Table 4: Synthesis of Pyranoquinoline Derivatives
| Starting Materials | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde, Dimedone | KF-Al₂O₃, Acetonitrile, 80-90 °C | Pyrano[2,3-b]quinoline | scielo.br |
| 2-Chloro-3-formylquinolines, 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | L-proline, Ethanol, reflux | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-dione | rsc.org |
| Aromatic aldehyde, 8-Hydroxyquinoline | Nano cobalt ferrite, Ethanol, 70 °C | Pyrano[3,2-h:5,6-h']diquinoline | pnrjournal.com |
| Aryl glyoxal, Ethyl cyanoacetate, 4-Hydroxyquinoline-2(1H)-one | CuMn₂O₄-GO, K₂CO₃, H₂O | Pyranoquinoline | nih.gov |
BenzoCurrent time information in Bangalore, IN.smolecule.comoxazepinoquinoline Systems
The synthesis of fused heterocyclic systems is a cornerstone of medicinal chemistry, and the construction of oxazepine rings fused to other scaffolds can yield compounds with significant biological properties. The specific construction of a Benzo Current time information in Bangalore, IN.smolecule.comoxazepinoquinoline system requires the formation of a seven-membered oxazepine ring integrated with a quinoline framework and fused to a benzene (B151609) ring.
Despite the synthetic potential of this compound, a review of available scientific literature indicates a lack of published methods for the direct synthesis of Benzo Current time information in Bangalore, IN.smolecule.comoxazepinoquinoline systems starting from this specific diamine. While related structures, such as benzo nih.govCurrent time information in Bangalore, IN.nih.govoxazepino[7,6-b]quinolines, have been synthesized from 2-chloroquinoline-3-carbaldehyde, these methods are not directly applicable due to the difference in the starting functional groups. rsc.orgresearchgate.net The synthesis of the target fused oxazepine from this compound would likely require a cyclocondensation reaction with a suitable bifunctional partner, such as a derivative of salicylaldehyde (B1680747) or a related 1,2-disubstituted benzene, but specific examples are not documented in the reviewed literature.
Advanced Spectroscopic Characterization of 2 Chloroquinoline 3,4 Diamine and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a cornerstone in the characterization of 2-chloroquinoline-3,4-diamine. It offers a detailed fingerprint of the molecule by probing the vibrational modes of its constituent bonds.
Fourier Transform Infrared (FT-IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives. The FT-IR spectrum of a related compound, 2-chloroquinoline-3-carbaldehyde (B1585622), shows a characteristic C-Cl stretching vibration around 754 cm⁻¹. In derivatives, this band can be observed at slightly different wavenumbers, for instance at 749 cm⁻¹ in 2-chloro-3-[(phenylamino)methylene]quinoline and 738 cm⁻¹ in N,N`-bis-[(2-chloroquinolin-3-yl)-methylidene]-p-phenylenediamine. ekb.eg The presence of amino groups in this compound is expected to give rise to N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. For example, a derivative, 3-(1H-benzimidazol-2-yl)-2-chloroquinoline, displays an NH band at 3441 cm⁻¹. ekb.eg The aromatic C=C and C=N stretching vibrations are also prominent, appearing in the 1400-1650 cm⁻¹ range. ekb.eg For instance, in 2-chloro-3-[(phenylamino)methylene]quinoline, these bands are seen at 1613 cm⁻¹ (C=N) and 1572, 1482 cm⁻¹ (C=C, aromatic). ekb.eg
Detailed analysis of the FT-IR spectra of various derivatives provides further insights. For example, the IR spectrum of 2-chloro-3-[(p-aminophenylamino) methylene] quinoline (B57606) reveals absorption bands at 3436 cm⁻¹ (NH2), 1617 cm⁻¹ (C=N), 1488 cm⁻¹ (C=C, aromatic), and 739 cm⁻¹ (Cl-C=). ekb.eg Similarly, N,N`-bis-[(2-chloroquinolin-3-yl)-methylidene]-p-phenylenediamine shows strong bands at 1611 cm⁻¹ (C=N), 1576 cm⁻¹ (C=C, aromatic), and 738 cm⁻¹ (Cl-C=). ekb.eg
Table 1: Characteristic FT-IR Frequencies for 2-Chloroquinoline (B121035) Derivatives
| Functional Group | Derivative | Wavenumber (cm⁻¹) |
|---|---|---|
| C-Cl Stretch | 2-chloroquinoline-3-carbaldehyde | 754 ekb.eg |
| C-Cl Stretch | 2-chloro-3-[(phenylamino)methylene]quinoline | 749 ekb.eg |
| C-Cl Stretch | N,N`-bis-[(2-chloroquinolin-3-yl)-methylidene]-p-phenylenediamine | 738 ekb.eg |
| C-Cl Stretch | 2-chloro-3-[(p-aminophenylamino) methylene] quinoline | 739 ekb.eg |
| N-H Stretch | 3-(1H-benzimidazol-2-yl)-2-chloroquinoline | 3441 ekb.eg |
| NH₂ Stretch | 2-chloro-3-[(p-aminophenylamino) methylene] quinoline | 3436 ekb.eg |
| C=N Stretch | 2-chloro-3-[(phenylamino)methylene]quinoline | 1613 ekb.eg |
| C=N Stretch | N,N`-bis-[(2-chloroquinolin-3-yl)-methylidene]-p-phenylenediamine | 1611 ekb.eg |
| C=N Stretch | 2-chloro-3-[(p-aminophenylamino) methylene] quinoline | 1617 ekb.eg |
| C=C (aromatic) | 2-chloro-3-[(phenylamino)methylene]quinoline | 1572, 1482 ekb.eg |
| C=C (aromatic) | N,N`-bis-[(2-chloroquinolin-3-yl)-methylidene]-p-phenylenediamine | 1576 ekb.eg |
| C=C (aromatic) | 2-chloro-3-[(p-aminophenylamino) methylene] quinoline | 1488 ekb.eg |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbon atoms.
¹H NMR spectroscopy is crucial for determining the number and arrangement of protons in this compound and its derivatives. The aromatic protons of the quinoline ring typically appear as a complex multiplet in the region of 7.0-9.0 ppm. For instance, in 2-chloro-3-[(phenylamino)methylene]quinoline, the aromatic protons are observed as a multiplet between 7.35 and 8.30 ppm, with the quinoline C4-H appearing as a singlet at 9.18 ppm. ekb.eg The protons of the amino groups are expected to appear as broad singlets that are exchangeable with D₂O. In the derivative 2-chloro-3-[(p-aminophenylamino) methylene] quinoline, the NH₂ protons give a broad signal at 3.50 ppm which is D₂O-exchangeable. ekb.eg
Table 2: ¹H NMR Chemical Shifts (δ, ppm) for Protons in 2-Chloroquinoline Derivatives (in DMSO-d₆)
| Proton | 2-chloro-3-[(phenylamino)methylene]quinoline | 2-chloro-3-[(p-aminophenylamino) methylene] quinoline |
|---|---|---|
| C4-H (quinoline) | 9.18 (s) ekb.eg | 9.08 (s) ekb.eg |
| CH=N | 8.45 (s) ekb.eg | 8.92 (s) ekb.eg |
| Aromatic-H | 7.35-8.30 (m) ekb.eg | 7.70-8.22 (m) ekb.eg |
| NH₂ | - | 3.50 (bs, D₂O exchangeable) ekb.eg |
¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The carbon atoms of the quinoline ring in derivatives of 2-chloroquinoline typically resonate in the range of 120-160 ppm. For example, in a derivative of 3-chloroquinoline-2,4-dione, the carbonyl carbons appear around 150 ppm. In 2-chloro-3-[(phenylamino)methylene]quinoline, the quinoline carbons are observed at various shifts, with C-2 at 158.15 ppm and C-4 at 149.99 ppm. ekb.eg
Table 3: ¹³C NMR Chemical Shifts (δ, ppm) for Carbons in a 2-Chloroquinoline Derivative
| Carbon | 2-chloro-3-[(phenylamino)methylene]quinoline |
|---|---|
| C-2 | 158.15 ekb.eg |
| C-3 | 131.28 ekb.eg |
| C-4 | 149.99 ekb.eg |
| C-5, C-6 | 130.13 ekb.eg |
| C-7, C-9 | 133.27 ekb.eg |
| C-8 | 127.44 ekb.eg |
| C-10 | 148.48 ekb.eg |
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra of this compound and its derivatives.
COSY experiments establish proton-proton (¹H-¹H) correlations, revealing which protons are coupled to each other and thus helping to trace out the spin systems within the molecule. This is particularly useful for assigning the protons on the quinoline ring system.
HMQC (or its more modern equivalent, HSQC - Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). This allows for the direct assignment of a carbon resonance based on the chemical shift of the proton attached to it.
HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range correlations). This technique is exceptionally powerful for piecing together the molecular structure by connecting different spin systems and identifying quaternary carbons. For example, HMBC has been used to confirm the structure of 2-(4-chlorobenzylamino)-3-fluoro-4-chloroquinoline. [14, 6] In derivatives of 3-chloroquinoline-2,4-diones, HMBC spectra showed key correlations, such as between the C(4)=O group and the H-5 proton, which were crucial for structural establishment.
The application of these advanced 2D NMR techniques provides a comprehensive and detailed structural characterization of this compound and its derivatives, leaving little room for ambiguity.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elucidating the structure of compounds by analyzing their fragmentation patterns. For this compound and its derivatives, various MS techniques provide critical structural information.
Electron Ionization Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺) and extensive fragmentation, providing a characteristic "fingerprint" for a compound.
For this compound (MW: 193.63 g/mol ) cymitquimica.com, the molecular ion peak would be expected at m/z 193, with a characteristic isotopic peak at m/z 195 due to the presence of the ³⁷Cl isotope (in an approximate 3:1 ratio with the ³⁵Cl peak). While direct EI-MS data for this compound is not extensively published, fragmentation patterns can be predicted based on the analysis of related quinoline structures. cdnsciencepub.commcmaster.ca The fragmentation of the molecular ion would likely proceed through several pathways, including the loss of the chlorine atom, elimination of hydrogen cyanide (HCN) from the quinoline ring system, and fragmentation of the diamine substituents. nih.govekb.eg For instance, the mass spectra of monohydroxyquinolines and methoxyquinolines show a primary fragmentation involving the loss of CO and CHO, respectively, followed by the elimination of HCN from the resulting ion. cdnsciencepub.com In derivatives of 2-chloroquinoline-3-carboxaldehyde, fragmentation often involves the side chain and the chloro-substituent. ekb.eg
Table 1: Predicted EI-MS Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Neutral Loss |
| 193/195 | [C₉H₈ClN₃]⁺ | (Molecular Ion) |
| 158 | [C₉H₈N₃]⁺ | Cl |
| 166/168 | [C₉H₅ClN₂]⁺ | NH₃ |
| 131 | [C₈H₅N₂]⁺ | Cl, HCN |
Matrix-Assisted Laser Desorption/Ionization-Time of Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique that is particularly useful for analyzing non-volatile and thermally labile molecules. In this method, the analyte is co-crystallized with a matrix material that strongly absorbs laser energy. Upon irradiation with a laser pulse, the matrix desorbs and ionizes, transferring charge to the analyte molecules, typically through protonation ([M+H]⁺) or deprotonation ([M-H]⁻). This gentle process minimizes fragmentation, resulting in spectra dominated by the molecular ion peak.
The analysis of various quinoline derivatives by MALDI-TOF-MS has been well-documented. researchgate.net For instance, studies on iodo-quinoline derivatives using α-cyano-4-hydroxycinnamic acid (HCCA) as a matrix showed strong correlations between the calculated and observed mass for the protonated molecular ions ([M+H]⁺), confirming their structures. mdpi.com Similarly, 3-aminoquinoline (B160951) itself has been effectively used as a matrix for the analysis of oligosaccharides, demonstrating the suitability of the quinoline scaffold in MALDI applications. acs.orgnih.gov For this compound, MALDI-TOF-MS would be expected to produce a strong signal corresponding to the protonated molecule [C₉H₈ClN₃+H]⁺ at m/z 194.6, providing unambiguous confirmation of its molecular weight.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, purifying compounds, and confirming the molecular weights of the separated components. Electrospray ionization (ESI) is a common ion source used in LC-MS, which, like MALDI, is a soft ionization method that typically produces protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions.
LC-MS has been successfully employed for the characterization of numerous quinoline derivatives. In the synthesis of neocryptolepine (B1663133) analogues, LC-MS was used to confirm the identity and purity of the products, with mass spectra showing the expected [M+H]⁺ ions. acs.org Likewise, in a study of novel diazenyl Schiff base derivatives derived from (E)-N-((2-chloroquinolin-3-yl)methylene)-4-phenylthiazol-2-amine, LC-MS was a key technique for structural confirmation. researchgate.net For an analysis of this compound or its derivatives, LC-MS would provide both the retention time from the HPLC separation and the mass-to-charge ratio, confirming the molecular weight and purity of the analyte.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy probes the electronic transitions within a molecule by measuring its absorption or emission of electromagnetic radiation in the ultraviolet and visible regions. These techniques provide insights into the conjugated systems and electronic structure of molecules.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The absorption of UV or visible light by a molecule promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths of absorption are characteristic of the types of electronic transitions available in the molecule, primarily π→π* and n→π* transitions in conjugated and aromatic systems.
The quinoline ring is an aromatic heterocyclic system that exhibits strong UV absorption. The spectrum is characterized by intense bands corresponding to π→π* transitions. A study synthesizing a chitosan-Schiff base from 2-chloroquinoline-3-carbaldehyde reported that the resulting derivative had distinct absorption bands between 258 nm and 368 nm. researchgate.net The electronic spectrum of this compound is expected to be influenced by the quinoline core and the auxochromic amino (-NH₂) and chloro (-Cl) groups. These substituents, particularly the electron-donating amino groups, can cause a bathochromic (red) shift of the absorption maxima compared to the unsubstituted quinoline. The n→π* transitions, which involve non-bonding electrons on the nitrogen and chlorine atoms, are typically weaker and may be observed as shoulders on the more intense π→π* bands. The specific absorption maxima are solvent-dependent, as the polarity of the solvent can stabilize the ground or excited states to different extents.
Table 2: General Expected UV-Vis Absorption Bands for this compound
| Wavelength Range (nm) | Type of Transition | Associated Moiety |
| ~220-280 | π→π | Benzene (B151609) ring of quinoline |
| ~280-370 | π→π | Pyridine ring and overall conjugated system |
| >350 | n→π* | Heteroatoms (N, Cl) |
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. An achiral molecule will not exhibit a CD signal, whereas enantiomers of a chiral molecule will produce mirror-image CD spectra of equal magnitude but opposite sign. This makes CD an invaluable tool for studying chiral molecules, determining their absolute configuration, and assessing enantiomeric purity. nih.gov
While this compound itself is achiral, its derivatives can be made chiral through various synthetic modifications, such as the introduction of a chiral center in a substituent attached to one of the amino groups or the quinoline ring. For such chiral derivatives, CD spectroscopy would be essential for their stereochemical characterization.
The application of CD spectroscopy is well-established for monitoring chiral recognition and self-assembly processes. rsc.orgrsc.org For example, if a chiral derivative of this compound were synthesized, its CD spectrum would provide a unique fingerprint for its specific enantiomer. The sign and intensity of the Cotton effects (the characteristic peaks in a CD spectrum) could potentially be correlated with its absolute configuration through comparison with structurally related compounds or theoretical calculations. Furthermore, CD spectroscopy can be used to monitor the formation of chiral supramolecular structures and quantify binding events in solution. nih.govrsc.org
Computational Chemistry and Theoretical Reactivity Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. scirp.org It is frequently employed to study quinoline (B57606) derivatives to predict their structural and electronic properties. scirp.orgresearchgate.net
The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. nsf.gov For quinoline derivatives, this is typically performed using DFT methods, such as the B3LYP functional, with a basis set like 6-31G(d,p) or 6-311G(d,p). researchgate.nettandfonline.comresearchgate.netacs.org These calculations provide detailed information on bond lengths, bond angles, and dihedral angles.
For instance, studies on 2-chloro-3-quinolinecarboxaldehyde, a closely related precursor, have used DFT to determine its optimized geometry, which is then correlated with experimental data from FT-IR and FT-Raman spectra. researchgate.net The calculated bond lengths and angles from such studies generally show good agreement with experimental values, confirming the validity of the computational model. researchgate.netnsf.gov The C-N bond length in the quinoline ring, for example, is often found to be shorter than a typical C-N single bond due to resonance effects within the aromatic system. researchgate.net
Table 1: Representative Theoretical Calculation Parameters for Quinoline Derivatives
| Computational Method | Basis Set | Application | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies | researchgate.net |
| DFT (B3LYP) | 6-311+G(d,p) | Geometry Optimization, Electronic Properties | acs.org |
| TD-DFT | CAM-B3LYP/6-31G(d,p) | UV-Vis Spectra Calculation | researchgate.net |
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. scirp.org
The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. scirp.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. scirp.org This gap is also responsible for the bioactivity of many molecules, as it governs charge transfer interactions. scirp.orgresearchgate.net For the parent quinoline molecule, DFT calculations have placed the HOMO-LUMO energy gap at approximately -4.83 eV. scirp.org In studies of related 2-chloroquinoline (B121035) derivatives, this gap is analyzed to predict how substitutions on the quinoline ring affect the molecule's stability and electronic properties. researchgate.netresearchgate.net
Table 2: Calculated Quantum Chemical Parameters for Quinoline
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.646 |
| LUMO Energy | -1.816 |
| HOMO-LUMO Energy Gap | -4.83 |
Data obtained from DFT/6-31+(d,p) level calculations for the parent quinoline molecule. scirp.org
To understand a molecule's reactivity in more detail, researchers predict the most likely sites for electrophilic and nucleophilic attack. The Molecular Electrostatic Potential (MEP) map is a valuable tool for this purpose. It visualizes the charge distribution on the molecule's surface, with red areas indicating negative electrostatic potential (rich in electrons, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). acs.orgresearchgate.net
In addition to MEP maps, reactivity descriptors derived from conceptual DFT, such as Fukui functions and the dual descriptor (DD), provide a quantitative measure of site reactivity. researchgate.net The dual descriptor is particularly useful as it can unambiguously identify sites for nucleophilic attack (where DD > 0) and electrophilic attack (where DD < 0). researchgate.net Studies on the reaction of 2-chloroquinoline-3-carbaldehydes have used these descriptors to predict the most reactive sites, which align with experimentally observed product formation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. In drug discovery, MD simulations are used to study the stability of a ligand-protein complex, providing insights into how a potential drug molecule interacts with its biological target. mdpi.com
For quinoline derivatives, MD simulations have been performed to assess the stability of their docked complexes with various enzymes. mdpi.comshd-pub.org.rs For example, simulations of quinoline-3-carboxamides (B1200007) bound to kinases were run for 100 nanoseconds to confirm that the secondary structure of the protein remains stable and that the ligand maintains its key interactions within the binding pocket. mdpi.com Such studies are crucial for validating the results of molecular docking and for understanding the dynamic behavior of the ligand-receptor interaction. mdpi.comshd-pub.org.rsresearchgate.net
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. nih.gov These models are used to predict the properties of new compounds and to understand which structural features are important for a desired outcome.
For 2-chloroquinoline derivatives, 3D-QSAR studies have been conducted to understand their antimycobacterial activity. nih.gov By developing models like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), researchers can create contour maps that highlight which regions of the molecule should be modified to enhance activity. nih.gov These maps provide valuable guidance for the rational design of more potent analogs.
Molecular Docking Studies as a Theoretical Tool for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. jscimedcentral.com It is widely used in drug design to screen virtual libraries of compounds and to understand the molecular basis of a drug's action. jscimedcentral.comjscimedcentral.com
Derivatives of 2-chloroquinoline have been the subject of numerous molecular docking studies to evaluate their potential as inhibitors of various enzymes implicated in diseases like cancer and HIV. evitachem.comeco-vector.comnih.gov For example, N¹,N⁴-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives were docked into the active site of the human AKT1 kinase, an important cancer target. jscimedcentral.comsid.irresearchgate.net These studies identified key interactions, such as hydrogen bonds with residues like Asn 49 and Lys 220, and pi-pi stacking interactions with aromatic residues like Trp 76. jscimedcentral.comsid.ir Similarly, other 2-chloroquinoline derivatives have been evaluated as potential inhibitors of PI3K kinases, with docking scores indicating favorable binding affinities. eco-vector.comnih.govscielo.br These theoretical studies are instrumental in identifying promising lead compounds for further development. eco-vector.comnih.gov
Table 3: Summary of Molecular Docking Studies for 2-Chloroquinoline Derivatives
| Derivative Type | Target Protein | Docking Software | Key Findings | Reference |
|---|---|---|---|---|
| N¹,N⁴-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine | Human AKT1 | GOLD 5.2.2 | High docking scores (e.g., 113.76); H-bonds with Asn 49, Lys 220, Ser 157; π-π interactions with Trp 76. | jscimedcentral.comsid.ir |
| Pyrazoline derivatives from 2-chloroquinoline-3-carbaldehyde (B1585622) | PI3K | Schrodinger 2016 | Docking scores (-7.85, -7.17 Kcal/mol) better than reference drug AMG-319. | eco-vector.comnih.gov |
| 2-chloroquinoline-3-carboxamide derivatives | Ephrin B4 (EPHB4) Receptor | Autodock 1.1.2 | Derivatives showed higher docking scores than the standard drug Erdafitnib. | researchgate.net |
| Chloroquinoline derivatives | Glycogen Phosphorylase a | Not Specified | Identified as potential anti-diabetic agents. | nih.gov |
Elucidation of Binding Modes and Interaction Energies
Computational docking studies are instrumental in elucidating the binding modes and calculating the interaction energies of quinoline derivatives with various protein targets. While specific studies on 2-Chloroquinoline-3,4-diamine are not prevalent, research on structurally related compounds, particularly derivatives of 2-chloroquinoline-3-carbaldehyde, provides significant insights into the potential interactions.
For instance, a series of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives were evaluated as potential inhibitors of the human AKT1 enzyme. evitachem.com Docking calculations, performed using GOLD 5.2.2 software, identified key binding interactions. jocpr.com The most potent compounds exhibited strong hydrogen bonds between the quinoline moiety and amino acid residues such as Lys 103. jocpr.com Furthermore, pi-pi stacking interactions were observed between the quinoline ring and the side chains of residues like Lys 101, Trp 229, Tyr 181, Tyr 188, and Phe 227. jocpr.com These interactions are crucial for the stable binding of the inhibitor within the enzyme's active site. The binding affinity is quantified by a scoring function, such as the GOLD score, where higher values indicate more favorable interactions. jocpr.com For example, derivatives in this study achieved high GOLD scores, with the best being 79.24. jocpr.com
In another study, pyrazoline and pyrimidine-containing quinoline derivatives were designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov Molecular docking against the HIV reverse transcriptase binding site (PDB: 4I2P) revealed that these compounds had good binding interactions, with some showing higher docking scores than standard drugs. nih.gov The highest docking score recorded was -10.675, indicating strong binding affinity. nih.gov Similarly, pyrazoline derivatives of 2-chloroquinoline-3-carbaldehyde were investigated as potential PI3K inhibitors, with docking scores reaching as high as -7.85 Kcal/mol. rjraap.com
These studies collectively underscore the importance of both hydrogen bonding and hydrophobic interactions in the binding of 2-chloroquinoline derivatives to their biological targets. jocpr.com The specific amino acid residues involved and the calculated interaction energies provide a rational basis for the structure-based design of more potent and selective inhibitors.
Table 1: Examples of Interaction Energies and Binding Modes for 2-Chloroquinoline Derivatives
| Compound Class | Target Protein | Docking Software | Key Interacting Residues | Interaction Type | Interaction Energy/Score | Reference |
|---|---|---|---|---|---|---|
| N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives | Human AKT1 | GOLD 5.2.2 | Lys 103, Lys 101, Trp 229, Tyr 181, Tyr 188, Phe 227 | H-bonds, pi-pi stacking | GOLD Score: up to 79.24 | jocpr.com |
| Pyrimidine-containing quinoline derivatives | HIV Reverse Transcriptase (4I2P) | Maestro v. 11.5 | Not specified | Not specified | Docking Score: up to -10.675 | nih.gov |
| Pyrazoline-containing quinoline derivatives | PI3K | Schrodinger 2016 | Not specified | Not specified | Docking Score: up to -7.85 Kcal/mol | rjraap.com |
| Chloroquine analogs | SARS-CoV-2 Main Protease (6LU7) | Not specified | Cys145, His41 | H-bonds, van der Waals, π-alkyl, π-donor H-bond | Binding Energy: up to -7.21 kcal/mol | researchgate.netacs.org |
Conformational Analysis within Binding Pockets
Conformational analysis through molecular modeling provides a three-dimensional understanding of how ligands like 2-chloroquinoline derivatives orient themselves within the binding pockets of their target proteins. This analysis is critical for explaining structure-activity relationships (SAR) and guiding further drug design.
Studies on various quinoline derivatives reveal that the quinoline scaffold often plays a central role in anchoring the molecule within the active site. For example, in the case of HIV reverse transcriptase inhibitors, the quinoline moiety was found to occupy an empty pocket in the binding cavity for both pyrimidine (B1678525) and pyrazoline derivatives. nih.gov The specific conformation adopted by the molecule is determined by a network of interactions. Docking studies of N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives against AKT1 showed that the quinoline moiety and the nitrogen of the quinoline ring were pivotal in forming strong hydrogen bonds, which dictates the ligand's orientation. jocpr.com The planarity of the quinoline ring system also facilitates favorable pi-pi stacking interactions with aromatic amino acid residues in the binding pocket, further stabilizing the ligand-protein complex. jocpr.com
The flexibility of substituents on the quinoline ring allows for various conformations, enabling the molecule to adapt to the specific topology of the binding site. SAR studies based on docking scores have shown that the nature and position of these substituents significantly impact binding affinity. For pyrimidine derivatives targeting HIV reverse transcriptase, a phenyl ring with an electron-withdrawing bromo group and a free amino group on the pyrimidine ring resulted in better binding affinity. nih.gov In contrast, for pyrazoline derivatives, a naphthalene (B1677914) ring attached to the pyrazoline ring showed better results than a p-Br-phenyl ring. nih.gov
Molecular modeling of trimeric quinoline derivatives as potential ligands for the Bcl-xL protein was used to study the conformational arrangement of the compounds within the Bak binding site, confirming their potential as modulators of Bcl-2 family protein interactions. nih.gov This highlights how computational analysis can predict and rationalize the preferred conformation of complex quinoline-based structures within a target's binding pocket.
Future Research Trajectories in 2 Chloroquinoline 3,4 Diamine Chemistry
Development of Novel and Sustainable Synthetic Routes
The future synthesis of 2-Chloroquinoline-3,4-diamine will prioritize green chemistry principles, moving away from traditional methods that may involve harsh reagents or produce significant waste. Research in this area will likely focus on catalytic systems, energy-efficient reaction conditions, and the use of renewable resources.
Key research objectives will include:
Catalytic C-H Amination: Investigating transition-metal-catalyzed C-H amination strategies on a suitable 2-chloroquinoline (B121035) precursor to introduce the amino groups directly, thus improving atom economy.
Flow Chemistry Synthesis: Developing continuous flow processes to enhance reaction efficiency, safety, and scalability. Flow chemistry allows for precise control over reaction parameters, often leading to higher yields and purity.
Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes that can offer high selectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis.
The table below outlines potential sustainable synthetic strategies for exploration.
| Synthetic Strategy | Proposed Catalyst/Reagent | Potential Solvent System | Key Advantages |
| Catalytic C-H Amination | Palladium or Copper complexes | Green solvents (e.g., CPME, 2-MeTHF) | High atom economy, reduced number of steps |
| Reductive Amination | Nickel or Iron-based catalysts | Ethanol (B145695)/Water mixtures | Use of earth-abundant metals, milder conditions |
| Flow Chemistry Approach | Immobilized catalysts in packed-bed reactors | Supercritical CO₂ or ionic liquids | Enhanced safety, scalability, and process control |
| Chemo-enzymatic Route | Nitrile hydratase/amidase enzymes | Aqueous buffer systems | High stereoselectivity, biodegradable catalysts |
Exploration of Unprecedented Reactivity Patterns
The this compound molecule possesses multiple reactive sites, including the nucleophilic amino groups, the electrophilic carbon atom bearing the chlorine, and the quinoline (B57606) ring itself. Future research will aim to uncover novel transformations by selectively targeting these sites.
Areas of focus will include:
Selective Functionalization: Developing protocols for the selective mono- or di-functionalization of the amino groups, allowing for the controlled construction of complex molecular architectures.
Intramolecular Cyclization Reactions: Designing novel intramolecular cyclization reactions that involve the chloro- and amino-substituents to generate unique, polycyclic heterocyclic systems. Such reactions are valuable for creating structurally complex molecules from simpler starting materials. rsc.org
Metal-Catalyzed Cross-Coupling: Expanding the scope of cross-coupling reactions at the C2 position beyond standard methods to introduce novel functionalities and build complex molecular frameworks.
The following table details potential novel reactions and the classes of compounds they could generate.
| Reaction Type | Reagent/Catalyst | Target Site(s) | Potential Product Class |
| Asymmetric Acylation | Chiral catalyst + Acylating agent | C3 or C4-NH₂ | Chiral amides, potential bioactive molecules |
| Pictet-Spengler Reaction | Aldehydes/Ketones | C3 and C4-NH₂ groups | Fused polycyclic heteroaromatics |
| Buchwald-Hartwig Amination | Palladium catalyst + Amine | C2-Cl | 2-Aminoquinoline (B145021) derivatives |
| Sonogashira Coupling | Palladium/Copper catalyst + Alkyne | C2-Cl | 2-Alkynylquinoline derivatives |
Rational Design of Chemically Diverse Derivatives for Materials Science Applications
The rigid, planar structure of the quinoline core, combined with the versatile diamine functionality, makes this compound an excellent candidate for the development of advanced materials. Future research will focus on the rational design of derivatives with tailored electronic, optical, and physical properties.
Potential applications and the corresponding design strategies include:
Organic Light-Emitting Diodes (OLEDs): Synthesizing derivatives with extended π-conjugation to tune the emission wavelength and improve quantum efficiency for use as emitters or host materials in OLEDs.
Chemosensors: Incorporating specific binding sites through modification of the diamine groups to create fluorescent or colorimetric sensors for detecting metal ions or environmentally relevant anions.
High-Performance Polymers: Utilizing the diamine as a monomer in polymerization reactions to create novel polyimides or polyamides with high thermal stability and specific mechanical properties.
| Target Application | Structural Modification Strategy | Desired Property |
| OLED Emitters | Arylation at C2 and N-functionalization | Tunable fluorescence, high quantum yield |
| Ion Sensors | Introduction of crown ether or Schiff base moieties | Selective ion binding, optical response |
| Thermally Stable Polymers | Polymerization with dianhydrides or diacyl chlorides | High glass transition temperature, chemical resistance |
| Conductive Materials | Formation of charge-transfer complexes | Electrical conductivity, potential for organic electronics |
Advanced Mechanistic Investigations Through Multimodal Approaches
A deep understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. Future work will employ a combination of advanced spectroscopic and computational techniques to elucidate the intricate mechanistic details of reactions involving this compound.
These multimodal approaches will involve:
In-situ Spectroscopy: Using techniques like in-situ NMR and FT-IR to monitor reaction progress in real-time, allowing for the identification of transient intermediates and reactive species.
Computational Chemistry: Employing Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and predict reactivity and selectivity. This can provide insights that are difficult to obtain experimentally. researchgate.net
Kinetic Studies: Performing detailed kinetic analysis to determine reaction orders, activation energies, and the influence of various parameters on the reaction rate, providing a quantitative understanding of the underlying mechanism.
| Investigative Technique | Information Gained | Example Application |
| In-situ NMR Spectroscopy | Identification of reaction intermediates | Tracking the course of an intramolecular cyclization |
| Density Functional Theory (DFT) | Transition state structures and energies | Rationalizing regioselectivity in functionalization reactions |
| Isotope Labeling Studies | Elucidation of bond-forming/breaking steps | Confirming the pathway of a catalytic C-H activation |
| Stopped-Flow Kinetics | Measurement of fast reaction rates | Studying the initial steps of a polymerization reaction |
Integration of Artificial Intelligence and Machine Learning in Synthetic Design and Prediction
The intersection of artificial intelligence (AI) and chemistry is set to revolutionize how chemical synthesis is planned and executed. dypvp.edu.in Machine learning (ML) algorithms can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal synthetic routes, and even design novel molecules with desired properties. researchgate.netjetir.org
Future applications in the context of this compound chemistry include:
Retrosynthesis Planning: Using AI-powered tools to propose novel and efficient synthetic pathways to the target molecule and its derivatives, potentially identifying routes that a human chemist might overlook. dypvp.edu.innih.gov
Reaction Outcome Prediction: Training ML models to predict the products and yields of unknown reactions involving this compound, thereby accelerating the discovery of new transformations. researchgate.net
De Novo Molecular Design: Employing generative models to design new derivatives with optimized properties for specific applications, such as materials science or medicinal chemistry, by learning from the structure-property relationships of known quinoline compounds. iscientific.org
| AI/ML Application | Tool/Methodology | Objective |
| Synthesis Planning | Retrosynthesis Prediction Algorithms | To identify efficient and sustainable routes to derivatives |
| Reactivity Prediction | Neural Network Models | To predict the outcome of unexplored reactions with high accuracy |
| Property Optimization | Generative Adversarial Networks (GANs) | To design novel materials with targeted electronic or optical properties |
| Data Mining | Natural Language Processing (NLP) | To extract reaction conditions and insights from scientific literature |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloroquinoline-3,4-diamine, and how can reaction efficiency be optimized?
- Methodology :
- Classical synthesis : Adapt the Conrad-Limpach method (used for 4,7-dichloroquinoline synthesis) by reacting substituted anilines with β-keto esters under acidic conditions .
- Cross-coupling reactions : Use Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for regioselective functionalization, as demonstrated in quinoline derivative syntheses .
- Optimization : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) and refine parameters like solvent polarity (DMF or ethanol), temperature (reflux conditions), and catalyst loading .
Q. How should researchers characterize this compound to confirm structural integrity?
- Analytical workflow :
- IR spectroscopy : Identify amine (-NH₂) and C-Cl stretches (650–800 cm⁻¹) .
- NMR : Use ¹H NMR to resolve aromatic protons and ¹³C NMR to assign chlorine-substituted carbons. Compare with published spectra of analogous quinolines .
- Mass spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Precautions :
- Ventilation : Use fume hoods to avoid inhalation of fine particulates .
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Keep in sealed containers under dry, inert atmospheres to prevent hydrolysis or oxidation .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?
- Troubleshooting :
- Dynamic effects in NMR : Use variable-temperature NMR to assess tautomerism or rotational barriers in amine groups .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., chlorine vs. amine positioning) .
- DFT calculations : Compare experimental IR/NMR data with computational models to validate structural assignments .
Q. What strategies improve the stability of this compound under experimental conditions?
- Stability analysis :
- Thermal stability : Conduct TGA/DSC to identify decomposition thresholds (>200°C suggested for related quinolines) .
- pH sensitivity : Test solubility and degradation in acidic/basic media (e.g., HCl/NaOH) to define compatible reaction conditions .
- Light sensitivity : Store solutions in amber vials if UV-Vis spectra indicate photodegradation .
Q. How can catalytic systems be tailored for selective functionalization of this compound?
- Catalyst design :
- Pd vs. Cu systems : Pd(OAc)₂ enables Suzuki-Miyaura coupling for aryl substitutions, while CuI may mediate Ullmann-type C-N bond formation .
- Ligand effects : Bulky ligands (e.g., PCy₃) enhance steric control in cross-coupling reactions .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) improve catalyst turnover but may require post-reaction purification .
Q. What biological screening approaches are applicable to this compound derivatives?
- Pharmacological profiling :
- Enzyme inhibition assays : Test against targets like proteases or kinases using fluorescence-based assays (e.g., MG132 as a positive control for proteasome inhibition) .
- Cytotoxicity studies : Employ MTT assays on cell lines (e.g., HeLa) to evaluate IC₅₀ values .
- Metabolic stability : Use liver microsomes to assess cytochrome P450-mediated degradation .
Methodological Considerations
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
